4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 3,4-dichloroaniline with 3-methylaniline in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfur or phosphorus pentasulfide . The reaction is carried out under reflux conditions to ensure complete formation of the thiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential proteins or enzymes in microbial cells, leading to cell death . For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and DNA synthesis .
Comparison with Similar Compounds
4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
4-(3,4-dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine: This compound has a pyrimidine ring instead of a thiazole ring, which may result in different biological activities and chemical properties.
3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU): This compound is known for its herbicidal activity and differs in its chemical structure and mode of action.
Properties
Molecular Formula |
C16H12Cl2N2S |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H12Cl2N2S/c1-10-3-2-4-12(7-10)19-16-20-15(9-21-16)11-5-6-13(17)14(18)8-11/h2-9H,1H3,(H,19,20) |
InChI Key |
PDANFCGRNRWJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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